2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine
Description
2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a methoxy group linked to a 1-methylpiperidin-4-yl moiety. This structure combines electron-deficient pyrazine with a conformationally constrained piperidine ring, making it relevant in medicinal chemistry and materials science. The compound is synthesized via multi-step protocols involving nucleophilic substitution and protective group strategies, as seen in analogous pyrazine-piperidine hybrids (e.g., BOC-protected intermediates and NaH-mediated coupling) . Its structural uniqueness lies in the balance between aromatic electron-accepting properties (pyrazine) and the steric/electronic influence of the piperidine-methoxy substituent, which modulates biological activity and physicochemical behavior.
Properties
IUPAC Name |
2-[(1-methylpiperidin-4-yl)methoxy]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14-6-2-10(3-7-14)9-15-11-8-12-4-5-13-11/h4-5,8,10H,2-3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJIIUNYWAXNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine typically involves the reaction of pyrazine derivatives with 1-methylpiperidin-4-ylmethanol under specific conditions. One common method includes:
Starting Materials: Pyrazine, 1-methylpiperidin-4-ylmethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The pyrazine derivative is reacted with 1-methylpiperidin-4-ylmethanol under reflux conditions for several hours, followed by purification using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine compounds with various functional groups.
Scientific Research Applications
2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Differences
Enzyme Inhibition
- Lysine-Specific Demethylase (LSD1) : Pyrazine-piperidine hybrids, such as 3-(piperidin-4-ylmethoxy)pyridine derivatives, show potent LSD1 inhibition (IC₅₀ < 100 nM) due to pyrazine’s electron-withdrawing properties and piperidine’s basicity, which facilitate active-site binding. The 1-methyl group in this compound may reduce off-target interactions compared to unmethylated analogues .
- Tubulin Polymerization : Methoxy-substituted imidazo-pyrazines (e.g., CA-4 analogues) inhibit tubulin by forming hydrogen bonds with Cysβ241. The target compound’s methoxy group may mimic this interaction, but its piperidine moiety could limit conformational flexibility, reducing efficacy compared to smaller substituents .
- ABHD12 Inhibition : Pyrazine derivatives with methoxy groups (e.g., compound 42) show reduced maximal inhibition (56%) compared to indole-methoxy analogues (100%), highlighting pyrazine’s mixed effects depending on the target .
Physicochemical and Photophysical Properties
- Solubility : The 1-methylpiperidine group enhances aqueous solubility compared to purely aromatic pyrazines (e.g., unsubstituted pyrazine: logP ≈ 0.5 vs. target compound: logP ≈ 1.2) .
- Photophysics : Methoxy groups in push-pull pyrazines induce solvatochromism (Δλem > 100 nm in polar solvents). The target compound’s emission may be quenched by the piperidine group’s rotational freedom .
Biological Activity
2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine is a chemical compound of interest due to its potential biological activities. This compound, belonging to the pyrazine family, has garnered attention in pharmaceutical research for its possible therapeutic effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights the presence of a pyrazine ring and a piperidine moiety. The structural formula is represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and possibly other systems.
The biological activity of this compound may involve interactions with neurotransmitter receptors and enzymes. Similar compounds have shown affinity for opioid receptors, particularly the μ-opioid receptor, which is significant in pain modulation and analgesic effects. The mechanism likely involves:
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors.
- Signal Transduction : Activation or inhibition of pathways related to neurotransmitter release.
Antinociceptive Effects
Research indicates that pyrazine derivatives can exhibit significant antinociceptive properties. A study on related compounds suggests that modifications in the piperidine ring can enhance μ-opioid receptor affinity, leading to increased analgesic effects. The potency of these compounds often correlates with their structural features, such as the presence of methoxy groups which can influence lipophilicity and receptor interaction.
Antimicrobial Activity
Some pyrazine derivatives have demonstrated antimicrobial properties. For instance, studies have shown that certain substituted pyrazines possess activity against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Potential
The anticancer activity of pyrazines has been explored in various studies. Compounds similar to this compound have been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The combination of pyrazines with established chemotherapeutics has also been investigated for synergistic effects.
Case Studies
Research Findings
Recent studies have focused on synthesizing new derivatives based on the core structure of this compound. These derivatives are evaluated for their biological activities using various assays:
- In Vitro Assays : Testing on cultured cells to assess cytotoxicity and receptor binding.
- In Vivo Studies : Animal models are used to evaluate analgesic efficacy and side effects.
- Synergistic Studies : Investigating combinations with existing drugs to enhance therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
